Epirizole
Descripción
Overview of Epirizole as a Non-Steroidal Anti-Inflammatory Drug (NSAID)
This compound is an orally active non-steroidal anti-inflammatory drug (NSAID) recognized for its anti-inflammatory, analgesic, and antipyretic properties. nih.govguidechem.com As with other NSAIDs, its primary mechanism of action involves blocking the synthesis of prostaglandins. nih.gov This is achieved by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for converting arachidonic acid into precursors of prostaglandins. nih.govpatsnap.com Prostaglandins are lipid compounds that play a key role in mediating inflammation, pain, and fever. patsnap.com
The inhibition of prostaglandin (B15479496) synthesis accounts for this compound's therapeutic effects. nih.gov Research indicates that this compound inhibits both COX-1 and COX-2 isoforms. patsnap.com While COX-1 is typically involved in maintaining normal cellular processes, COX-2 is primarily expressed during inflammatory responses. patsnap.compatsnap.com Some studies suggest this compound may exhibit a degree of selectivity towards COX-2, which could theoretically offer advantages, though it is not considered entirely COX-2 selective. patsnap.com Beyond COX inhibition, other mechanisms may contribute to its anti-inflammatory effects, such as the stabilization of lysosomal membranes and the inhibition of polymorphonuclear leukocyte migration to sites of inflammation. patsnap.comnih.gov
Historical Context of this compound Research and Development
This compound has been a subject of scientific investigation for several decades, with published research dating back to at least the 1970s. A study from 1977 investigated its suppressive effects on leukocyte chemotaxis. nih.gov Further clinical research into its use for conditions like rheumatoid arthritis was documented in the early 1980s. While it has been used for muscle and joint pain, it is noted to have reached a maximum clinical trial phase of II. nih.govdrugbank.com The development of NSAIDs began with the first synthetic drug, chloral (B1216628) hydrate, in 1869, and the subsequent discovery of analgesics and antipyretics derived from coal-tar byproducts. ucdavis.edu this compound's development falls within the broader history of the search for effective non-steroidal compounds to manage inflammation and pain.
This compound's Significance in Inflammatory Conditions Research
This compound holds significance in the study of inflammatory conditions due to its multifaceted mechanism of action. Its primary role as a COX inhibitor makes it a valuable tool for research into prostaglandin-mediated inflammatory pathways. patsnap.compatsnap.com The compound has been specifically utilized in research concerning chronic inflammatory conditions such as rheumatoid arthritis. medchemexpress.com
The inflammatory process involves a complex cascade of cellular events, including the migration of immune cells like neutrophils and macrophages to the site of injury. nih.gov this compound's ability to inhibit the migration of these leukocytes provides another avenue for its anti-inflammatory effects and a subject for further research. patsnap.comnih.gov By studying compounds like this compound, researchers can better understand the molecular and cellular mechanisms that underpin various inflammatory diseases.
Classification and Nomenclature of this compound within Chemical Literature
In chemical literature, this compound is classified as a pyrimidinyl pyrazole (B372694) and an aromatic ether. nih.govguidechem.com It is systematically identified through a variety of names and registry numbers to ensure precise communication in a scientific context. The International Union of Pure and Applied Chemistry (IUPAC) name provides a standardized and unambiguous descriptor of its molecular structure.
Below is an interactive data table detailing the key identifiers for this compound.
| Identifier Type | Identifier |
| IUPAC Name | 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine nih.govwikipedia.orginchikey.info |
| CAS Number | 18694-40-1 nih.govwikipedia.org |
| Molecular Formula | C11H14N4O2 nih.govwikipedia.orginchikey.info |
| Molecular Weight | 234.25 g/mol nih.gov |
| Synonyms | Mthis compound, Methopyrimazole, DA-398 nih.govmedchemexpress.comchemicalbook.com |
| DrugBank Accession | DB08991 wikipedia.org |
| PubChem CID | 3242 nih.govwikipedia.org |
| ChEBI ID | 31545 inchikey.info |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7-5-9(16-3)13-11(12-7)15-10(17-4)6-8(2)14-15/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAXSHUQNIEUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045422 | |
| Record name | Epirizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18694-40-1 | |
| Record name | Epirizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18694-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epirizole [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018694401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epirizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08991 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epirizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epirizole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPIRIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B46O2FH8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
90-92 | |
| Record name | Epirizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08991 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action and Molecular Interactions of Epirizole
Cyclooxygenase (COX) Enzyme Inhibition by Epirizole
The principal mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzyme. patsnap.com This enzyme is crucial for the biosynthesis of lipid compounds known as prostaglandins, which are key mediators of inflammation, pain, and fever. patsnap.compatsnap.com By blocking the COX enzyme, this compound effectively decreases the production of prostaglandins, thereby alleviating inflammatory symptoms. patsnap.comnih.gov The COX enzyme exists in two primary isoforms, COX-1 and COX-2, which have distinct physiological roles. patsnap.compatsnap.com
This compound demonstrates a degree of selective inhibition towards the COX-2 isoform. patsnap.compatsnap.com The COX-1 isoform is typically present in most tissues and is involved in maintaining protective functions, such as the stomach lining and platelet aggregation. patsnap.com In contrast, the COX-2 isoform is primarily induced during inflammatory states and is responsible for producing the prostaglandins that mediate pain and inflammation. patsnap.compatsnap.com
This compound exhibits a partial preference for inhibiting COX-2 over COX-1. patsnap.com This selectivity is considered advantageous as it can reduce inflammation and pain with a potentially lower risk of certain side effects associated with the inhibition of COX-1's protective functions. patsnap.compatsnap.com However, the selectivity is not absolute, and some inhibition of COX-1 does occur. patsnap.com
| Feature | COX-1 | COX-2 |
|---|---|---|
| Expression | Constitutively expressed in most tissues | Inducible; primarily expressed during inflammation |
| Primary Function | Maintains gastrointestinal lining, renal blood flow, platelet aggregation | Mediates inflammation, pain, and fever |
| This compound Interaction | Inhibited to some extent | Preferentially inhibited |
The anti-inflammatory and analgesic effects of this compound are a direct consequence of its interference with the prostaglandin (B15479496) biosynthesis pathway. nih.gov This pathway begins with arachidonic acid, which is converted by COX enzymes into unstable intermediates, the cyclic endoperoxides. nih.gov These are then further processed to become various prostaglandins. nih.gov By inhibiting COX, this compound blocks this initial, rate-limiting step, leading to a significant reduction in the production of prostaglandins that contribute to pain, swelling, and fever. patsnap.compatsnap.com
Additional Molecular Mechanisms of this compound
This compound has been shown to stabilize lysosomal membranes. patsnap.compillintrip.com Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes. patsnap.com During an inflammatory response, these membranes can become fragile, leading to the release of their enzymatic contents. This release can exacerbate tissue damage and intensify the inflammatory reaction. patsnap.compillintrip.com By stabilizing the lysosomal membrane, this compound helps prevent the release of these damaging enzymes, thereby contributing to its anti-inflammatory effects. patsnap.com
| Mechanism | Molecular Target/Process | Therapeutic Outcome |
|---|---|---|
| COX-2 Inhibition | Cyclooxygenase-2 Enzyme | Reduced Prostaglandin Synthesis |
| Lysosomal Membrane Stabilization | Lysosomal Membranes | Prevention of Inflammatory Enzyme Release |
| Leukocyte Migration Inhibition | Polymorphonuclear Leukocytes | Reduced Cellular Infiltration at Inflammation Site |
While COX inhibition, lysosomal stabilization, and leukocyte migration inhibition are the most prominently cited mechanisms for this compound, other pathways may also contribute to its anti-inflammatory effects, as is common with many NSAIDs. nih.gov Research into NSAIDs suggests various other potential targets within the complex inflammatory cascade, such as antibradykinin activity, although specific actions of this compound on these alternative pathways require further detailed investigation. google.com
Pharmacological Studies of Epirizole
Pharmacokinetics of Epirizole
Half-life Determination in this compound Research
The half-life (t½) of a drug is a fundamental pharmacokinetic parameter that describes the time required for the concentration of the drug in the plasma or the total amount in the body to be reduced by 50% msdvetmanual.compatsnap.com. This parameter is critical for determining appropriate dosing regimens, predicting drug accumulation, and understanding the duration of a drug's therapeutic effect msdvetmanual.compatsnap.com. For drugs eliminated by first-order kinetics, the half-life remains constant regardless of the concentration patsnap.com.
Pharmacokinetic studies of this compound indicate that it is well-absorbed following oral administration. The compound undergoes hepatic metabolism and is primarily excreted via the kidneys drugbank.com. This metabolic and excretory pathway allows this compound to be administered in a manner designed to maintain effective therapeutic levels in the bloodstream, thereby ensuring sustained relief from symptoms drugbank.com.
Despite general descriptions of this compound's pharmacokinetic profile, including its absorption, metabolism, and excretion, specific numerical data detailing its elimination half-life from dedicated research studies are not widely reported in publicly accessible scientific literature. Databases such as DrugBank explicitly list the half-life for this compound as "Not Available". Consequently, detailed research findings and interactive data tables pertaining to the precise half-life determination of this compound cannot be generated based on the currently available public information.
Therapeutic Applications and Efficacy Research
Research on Epirizole in Arthritis Treatment
As an NSAID, this compound's anti-inflammatory properties make it a candidate for arthritis treatment. Research has explored its utility in managing the symptoms of chronic inflammatory joint diseases.
This compound has been identified in pharmacological literature as an agent for research in chronic rheumatoid arthritis. Its therapeutic action is rooted in its ability to reduce inflammation, a hallmark of rheumatoid arthritis. The compound functions by blocking the production of prostaglandins, thereby mitigating the inflammatory cascade that leads to joint pain and swelling. Studies have utilized this compound as a representative NSAID to explore the mechanisms of anti-inflammatory action in the context of this autoimmune disease.
| Research Aspect | Finding |
|---|---|
| Drug Classification | Non-steroidal anti-inflammatory drug (NSAID) |
| Primary Mechanism | Inhibition of prostaglandin (B15479496) synthesis via the cyclooxygenase (COX) pathway. |
| Therapeutic Rationale | Reduction of inflammation and pain associated with chronic joint inflammation. |
| Application in Studies | Used as a compound for research into anti-inflammatory activity in chronic rheumatoid arthritis. |
While this compound's application has been noted in the context of rheumatoid arthritis, extensive research specifically investigating its efficacy and therapeutic role in other arthritic conditions, such as osteoarthritis or psoriatic arthritis, is not widely available in the scientific literature. The primary focus of existing research has remained on its general anti-inflammatory properties and its utility in models of chronic inflammatory arthritis.
This compound's Role in Pain Management Research
The analgesic properties of this compound are intrinsically linked to its anti-inflammatory mechanism of action. By inhibiting the production of prostaglandins, which sensitize nerve endings to pain stimuli, this compound serves as a subject of research in pain management. Its efficacy is evaluated in models of musculoskeletal and joint pain, which are common manifestations of various inflammatory conditions.
| Research Aspect | Description |
|---|---|
| Therapeutic Category | Analgesic, Non-Steroidal Anti-Inflammatory Drug |
| Mechanism of Analgesia | Blocks prostaglandin synthesis, reducing pain sensitization. |
| Indicated Pain Types | Pain associated with inflammation, such as muscle and joint pain. |
| Research Context | Evaluated for its potential to alleviate mild to moderate pain in inflammatory disorders. |
Investigation of this compound as an Anti-ulcer Drug
The investigation of this compound in relation to peptic ulcers presents a dual narrative. On one hand, as an NSAID, this compound itself is ulcerogenic and has been used extensively in preclinical research to induce duodenal ulcers in animal models nih.gov. This model is valuable for screening and evaluating the efficacy of potential new anti-ulcer drugs mdpi.com. The mechanism behind this ulcerogenic effect involves a reduction in duodenal alkaline secretion, a key protective factor for the gastrointestinal mucosa clinicaltrials.gov.
Conversely, research has also been conducted on derivatives of this compound (Mthis compound) to explore potential cytoprotective and anti-ulcer activities nih.gov. A study focused on synthesizing various pyrimidine (B1678525) derivatives related to Mthis compound and evaluating their ability to protect against experimentally induced ulcers in rats. This research highlights a divergence between the parent compound's effects and the therapeutic potential of its structural analogs nih.gov.
| Compound Class | Specific Derivative Example | Experimental Model | Observed Effect |
|---|---|---|---|
| (1H-Pyrazol-1-yl)pyrimidines | 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine | HCl-ethanol-induced ulcers in rats | Potent inhibition of ulcer formation. |
| (1H-Pyrazol-1-yl)pyrimidines | 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine | Water-immersion stress-induced ulcers in rats | Potent inhibition of ulcer formation. |
Emerging Therapeutic Applications and Research Avenues for this compound
Beyond its primary role as an anti-inflammatory and analgesic agent, research into novel applications for this compound is limited. However, some preclinical studies have suggested niche therapeutic avenues. One study found that this compound, described as a basic anti-inflammatory compound, could inhibit gastric lesions induced by acidic NSAIDs (like mefenamic acid) in a stress-complication model in rats nih.gov. In this specific context, the administration of this compound was found to reduce the ulcer index in both the corpus and pyloric antrum of the stomach, suggesting a potential protective role against damage caused by other NSAIDs under specific conditions nih.gov. This area of research remains preclinical and represents a specialized avenue of investigation rather than a widely emerging therapeutic application.
Drug Discovery and Development Aspects of Epirizole
Drug Discovery Process for Epirizole and Related Compounds
The drug discovery process for this compound, like many other pharmaceutical compounds, involves a systematic approach from identifying a biological target to optimizing lead compounds. This compound is classified as a pyrimidinyl pyrazole (B372694), reflecting its core chemical structure pharmacompass.comnih.gov. Daiichi Pharmaceutical launched this compound in 1970 kahaku.go.jp.
Target Identification and Validation
Target identification and validation form the foundational steps in drug discovery, aiming to pinpoint biological targets whose modulation can therapeutically alter the course of a disease nih.gov. This compound's mechanism of action is primarily centered on inhibiting cyclooxygenase (COX) enzymes, a common target for NSAIDs nih.govpatsnap.com. There are two main isoforms of this enzyme: COX-1 and COX-2 patsnap.com. COX-1 is crucial for maintaining normal cellular processes, while COX-2 is predominantly expressed during inflammatory states and is responsible for mediating inflammation and pain patsnap.com. This compound exhibits a degree of selectivity towards COX-2 inhibition, which is considered advantageous as it may lead to fewer gastrointestinal side effects compared to non-selective NSAIDs that inhibit both COX-1 and COX-2 patsnap.compatsnap.com. The inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandins, which are lipid compounds that contribute to the inflammatory response, including pain, swelling, and fever patsnap.compatsnap.com. By blocking prostaglandin (B15479496) production, this compound effectively diminishes these symptoms patsnap.compatsnap.com. Additionally, this compound has been noted to stabilize lysosomal membranes, preventing the release of enzymes that can exacerbate inflammation and tissue damage, and to inhibit the migration of polymorphonuclear leukocytes (PMNs) to the site of inflammation, further contributing to its anti-inflammatory effects patsnap.com.
Hit Identification and Lead Optimization for this compound
The hit identification phase involves finding initial compounds that show activity against the identified biological target, typically through high-throughput screening of compound libraries ismni.orgrsc.org. These initial "hits" often display binding affinities in the micromolar range ismni.org. The subsequent lead optimization phase aims to refine these hits to produce more potent and selective compounds with improved pharmacokinetic (PK) properties suitable for in vivo testing ismni.orgncirs.org.au.
For this compound, its chemical structure as a pyrimidinyl pyrazole suggests a focus on heterocyclic compounds during its discovery pharmacompass.comnih.gov. The manufacturing process for this compound has been described, involving the reaction of 4-methyl-6-methoxy-2-pyrimidinyl-hydrazine with ethyl acetoacetate (B1235776) chemicalbook.com. This specific synthesis pathway indicates a rational design or optimization process around these chemical precursors. The optimization efforts would have focused on enhancing the compound's anti-inflammatory and analgesic activities while potentially minimizing undesirable effects, a common goal in NSAID development researchgate.net.
Preclinical Development of this compound
Preclinical development is a critical stage where a drug candidate undergoes extensive laboratory and animal testing to assess its safety and efficacy before human clinical trials drugbank.comcriver.com. These studies adhere to strict regulatory guidelines, such as Good Laboratory Practice (GLP), to ensure reliable results drugbank.comcriver.com.
Toxicology Studies in Preclinical Development
Toxicology studies are a cornerstone of preclinical development, designed to evaluate the potential harmful effects of a drug candidate on living organisms drugbank.comcriver.com. These studies are crucial for identifying potential safety concerns and determining a suitable and safe starting dose for human clinical trials drugbank.comcriver.com. Various types of toxicology studies are conducted:
Acute Toxicity Studies: Assess effects after a single or short series of exposures criver.com.
Subchronic Toxicity Studies: Evaluate effects after repeated exposure over a longer period, typically 90 to 180 days criver.com.
Chronic Toxicity Studies: Designed for long-term exposure, spanning several months or years criver.com.
Developmental Toxicity Studies: Evaluate potential harmful effects on the development of an organism, such as a fetus or embryo criver.com.
Reproductive Toxicity Studies: Assess potential harmful effects on reproductive capabilities criver.com.
Genotoxicity Studies: Evaluate potential harmful effects on an organism's genetic material criver.com.
The goal of these comprehensive studies is to establish a No-Observable-Adverse-Effect-Level (NOAEL), which helps in identifying a safe starting dose for human trials nih.gov. While specific detailed toxicology findings for this compound in preclinical models are not extensively detailed in public domain summaries, it is understood that such studies would have been conducted to meet regulatory requirements prior to its progression into human clinical trials drugbank.comcriver.com.
Efficacy Validation in Preclinical Models
Efficacy validation in preclinical models demonstrates a drug candidate's ability to produce the desired therapeutic effect in animal models that mimic the target disease drugbank.com. For this compound, an NSAID indicated for muscle and joint pain, and arthritis, its efficacy would have been validated in established animal models of inflammatory conditions nih.govpatsnap.commedchemexpress.cn.
Common animal models used for evaluating anti-arthritic and anti-inflammatory drugs include:
Rat adjuvant arthritis ismni.orgnih.gov
Rat type II collagen arthritis ismni.orgnih.gov
Mouse type II collagen arthritis ismni.orgnih.gov
Antigen-induced arthritis in various species ismni.orgnih.gov
These models have a proven track record of predicting efficacy in humans for NSAIDs and other anti-arthritic agents ismni.orgnih.gov. Research has also indicated that this compound showed potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, suggesting its efficacy in preclinical models for anti-ulcer activity nih.gov. This dual activity highlights its potential for treating inflammatory conditions while also addressing gastric issues, a common concern with traditional NSAIDs.
Clinical Research Phases for this compound
Clinical research involves testing a drug in human subjects through a series of phases to confirm its safety and efficacy antidote.meabbvieclinicaltrials.com. This compound has progressed through these phases, reaching Phase II/III clinical trials nih.govpatsnap.comdrugbank.com.
The typical phases of clinical research include:
Phase 0: An exploratory investigational new drug (IND) study involving a very small number of participants (10-15) and subtherapeutic doses over a short period (around a week). The purpose is to gather preliminary pharmacokinetic and pharmacodynamic data to inform the design of later-phase trials google.com.
Phase I: Focuses on evaluating the drug's safety, identifying the maximum tolerable dose, and studying pharmacokinetics and pharmacodynamics in a small group of healthy volunteers (20-100 participants), or sometimes patients with the target condition, over several months antidote.meabbvieclinicaltrials.comgoogle.com.
Phase II: Assesses the drug's effectiveness and continues to evaluate safety in a larger group of patients (several hundred) with the target disease or condition. This phase can last from several months to two years and helps determine the therapeutic dose level and frequency antidote.meabbvieclinicaltrials.comgoogle.com. This compound has been identified as having reached Phase II clinical trials nih.govdrugbank.com.
Phase III: Compares the investigational drug's safety and efficacy against existing treatments or a placebo in a large patient population (hundreds to a few thousand) over one to four years antidote.meabbvieclinicaltrials.comgoogle.com. This phase aims to confirm the drug's benefits and detect less common side effects antidote.meabbvieclinicaltrials.com. This compound has also been noted to have entered Phase III clinical trials nih.gov.
Phase IV: Occurs after a drug has been approved and marketed. These post-marketing studies continue to monitor the drug's long-term safety, effectiveness, and optimal use in diverse populations, as well as explore new indications abbvieclinicaltrials.compfizer.com.
This compound's progression through these clinical phases indicates its potential as a therapeutic agent for inflammatory conditions.
Phase I Clinical Trials
Phase I clinical trials are typically the initial human studies conducted to assess the safety, pharmacokinetics, and preliminary pharmacodynamics of a new drug. For this compound, the available information suggests that it progressed through this phase. However, specific detailed research findings or data tables from this compound's Phase I clinical trials are not widely accessible in current public scientific literature. The primary objective of such early-phase studies would have been to establish a preliminary safety profile and understand how the drug is absorbed, distributed, metabolized, and excreted in the human body. gsk.com
Phase II Clinical Trials
Phase II clinical trials aim to evaluate the effectiveness of an investigational drug for a particular disease or condition, while also continuing to assess its safety. This compound is reported to have reached Phase II clinical trials, with its highest clinical trial phase indicated as Phase II in some databases. ncats.ionih.gov It was investigated for conditions such as chronic rheumatoid arthritis. ncats.iomedchemexpress.commedchemexpress.comnih.gov Despite this, detailed efficacy data, specific patient cohorts, and comprehensive results from these Phase II studies are not extensively documented in accessible public sources. These trials would have typically sought to determine the optimal therapeutic dose range and dosing frequency. gsk.com
Phase III Clinical Trials
Synthesis and Derivative Studies of Epirizole
Synthetic Routes for Epirizole
The synthesis of this compound, also known as 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine, involves specific chemical reactions to construct its pyrimidine-pyrazole core hodoodo.com. One manufacturing process described involves refluxing 4-methyl-6-methoxy-2-pyrimidinyl-hydrazine with ethyl acetoacetate (B1235776) in methanol. This initial reaction is followed by treatment with sodium hydroxide (B78521) and further refluxing. The resulting mixture undergoes distillation, dissolution in water, pH adjustment with acetic acid, and filtration to yield the desired crystals chemicalbook.com.
Another approach involves the preparation of 1-(4'-methyl-6'-methoxy-2'-pyrimidinyl)-3-methyl-3-pyrazoline-5-one, which is then reacted with an ether solution of diazomethane. This reaction is allowed to stand at room temperature, followed by solvent distillation, alkaline treatment with sodium hydroxide solution, and extraction with benzene. The extract is then washed, dried, and evaporated to yield the crystalline product, which can be recrystallized from isopropylether to obtain 1-(4'-methyl-6'-methoxy-2'-pyrimidinyl)-3-methyl-5-methoxypyrazole chemicalbook.com.
More broadly, pyrimidine (B1678525) derivatives, which form part of this compound's structure, can be synthesized through various methodologies, including three-component coupling reactions catalyzed by ZnCl2, which yield 4,5-disubstituted pyrimidine analogs in a single step rsc.org. Other strategies involve the formation of N-vinyl tertiary enamides and cascade reactions for the synthesis of fully substituted pyrimidine derivatives rsc.org.
Structural Modification and Derivatization Strategies
Structural modification and derivatization strategies for this compound and similar pyrazole (B372694)/pyrimidine compounds aim to enhance their biological activity or introduce new properties. Pyrazole derivatives, in general, are a significant template for combinatorial medicinal chemistry due to their wide range of bioactivities ekb.egroyalsocietypublishing.org.
Derivatization often involves modifying the pyrazole or pyrimidine rings with various substituents. For instance, the presence of electron-releasing groups such as -OCH3 or -OH can enhance antimicrobial and antioxidant efficacy in bispyrazole analogues rasayanjournal.co.in. Conversely, electron-withdrawing groups like Br, Cl, and NO2 have been shown to enhance antimicrobial and anti-inflammatory activities rasayanjournal.co.in.
Research has explored combining pyrazole moieties with other chemical frameworks, such as coumarin, through ether linkages to create hybrid compounds with enhanced biological activities royalsocietypublishing.org. This approach leverages the synergistic effects of combining different pharmacophores royalsocietypublishing.org. For example, coumarin-pyrazole hybrids have shown potent in vitro antimicrobial activities royalsocietypublishing.org.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how structural changes in this compound and its derivatives impact their biological activities. These studies guide the rational design of new compounds with improved efficacy.
For pyrazole derivatives, SAR investigations have revealed that the presence of specific groups can significantly influence activity. For instance, a methyl group (an electron-donating group) on the N1 position of a pyrazole moiety has been reported to enhance its antifungal activity ekb.eg. In other studies, the presence of chloro substituents contributed to antioxidant efficacy through their electron-withdrawing effect ekb.eg.
In the context of pyrimidine derivatives, which are structurally related to this compound, SAR studies have shown that the presence of different substituents like chlorine, bromine, amine, coumarin, and phenyl groups can make them more biologically active tandfonline.com. Detailed SAR analyses provide insights for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and reduced toxicity nih.gov. For example, certain pyrimidine derivatives have demonstrated potent suppression of COX-2 activity, with IC50 values comparable to standard drugs like celecoxib (B62257) nih.gov.
Computational Studies in this compound and Derivative Research
Computational studies play a vital role in modern drug discovery, offering insights into molecular interactions and predicting compound behavior without extensive experimental work.
Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand (like this compound or its derivatives) when bound to a protein target royalsocietypublishing.orgnih.govpnrjournal.com. This method helps to understand drug-receptor interactions and estimate binding affinity royalsocietypublishing.orgnih.gov.
Studies involving this compound and other NSAIDs have utilized molecular docking to predict their inhibitory effects against specific protein targets, such as the main protease of SARS-CoV-2 (3CLpro) nih.gov. For example, this compound was found to have a binding affinity of -5.8 to -6.7 kcal/mol with 3CLpro, indicating significant docking confirmation nih.gov.
Molecular docking studies have also been performed on pyrimidine derivatives related to this compound, investigating their binding to targets like COX-2 and inducible nitric oxide synthase (iNOS) rsc.org. Compounds have shown strong binding free energies, indicating a high affinity for these active sites and forming hydrophobic interactions rsc.org.
Table 1: Predicted Binding Affinities of this compound and Other NSAIDs with 3CLpro nih.gov
| Compound Name | PubChem CID | Binding Energy (kcal/mol) |
| This compound | 3242 | -5.8 to -6.7 |
| Celecoxib | 2662 | -7.0 to -7.4 |
| Meclofenamic acid | 4037 | -6.1 to -6.9 |
| Mefenamic acid | 4044 | -6.2 to -7.0 |
| Mofezolac | 4237 | -6.6 to -6.9 |
Beyond docking, computational modeling and simulation techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide deeper insights into the electronic structure, reactivity, and dynamic behavior of this compound and its derivatives rsc.orgresearchgate.netresearchgate.netpatsnap.comtandfonline.com.
DFT studies are used to investigate the reactive sites of compounds and calculate molecular electrostatic potential, which helps in understanding chemical reactivity rsc.org. For instance, DFT analysis has been used to optimize ligands, determining parameters like the HOMO/LUMO gap value, which indicates reactivity and enhanced electronic interactions researchgate.net.
Molecular Dynamics (MD) simulations are employed to analyze the stability and conformational dynamics of protein-ligand complexes over time researchgate.nettandfonline.com. These simulations can reveal detailed interactions between the ligand and protein, including hydrogen bonds and hydrophobic interactions, and assess the stability of the binding in a dynamic environment researchgate.netresearchgate.nettandfonline.com. MD simulations can also calculate the binding perturbation of ligands in the presence of solvent molecules, providing a more realistic view of their behavior tandfonline.com.
Drug Interactions and Associated Research
Pharmacokinetic Drug Interactions with Epirizole
Pharmacokinetic drug interactions occur when one medication affects the absorption, distribution, metabolism, or excretion of another drug, thereby altering its concentration at the site of action invivochem.com. This compound's influence on the elimination pathways of other drugs is a notable aspect of its pharmacokinetic interactions.
This compound has been observed to potentially decrease the excretion rate of several pharmaceutical compounds, which could lead to elevated serum levels of these co-administered drugs. This effect may increase the systemic exposure and, consequently, the potential for altered efficacy or toxicity of the affected medications. Examples of drugs whose excretion rates may be decreased by this compound include, but are not limited to, Alprazolam, Ethambutol, Methoxsalen, Amantadine, Amikacin, Auranofin, Azathioprine, Azelaic acid, Aztreonam, Baclofen, Bicisate, Bismuth subgallate, Bleomycin, Brivaracetam, and Bromazepam nih.gov.
Furthermore, as an NSAID, this compound can impact renal function by reducing renal blood flow. This effect can lead to decreased clearance of renally excreted drugs, such as Methotrexate. The concomitant use of NSAIDs with Methotrexate, particularly at high doses, has been associated with delayed Methotrexate elimination, increasing its serum concentration and the risk of adverse reactions, including renal and liver dysfunction invivochem.comwikidata.orgebi.ac.uk.
While the general mechanisms of NSAID metabolism, including the involvement of cytochrome P450 (CYP) enzymes, are well-documented wikipedia.orgmims.commims.com, specific detailed information regarding this compound's direct interactions with individual CYP isoforms (e.g., as a substrate, inhibitor, or inducer) was not explicitly available in the provided research.
The following table summarizes potential pharmacokinetic interactions with this compound:
| Interacting Drug | Type of Interaction (Mechanism) | Effect on Interacting Drug | Source |
| Alprazolam | Decreased excretion rate | Higher serum level | nih.gov |
| Ethambutol | Decreased excretion rate | Higher serum level | nih.gov |
| Methoxsalen | Decreased excretion rate | Higher serum level | nih.gov |
| Amantadine | Decreased excretion rate | Higher serum level | nih.gov |
| Amikacin | Decreased excretion rate | Higher serum level | nih.gov |
| Auranofin | Decreased excretion rate | Higher serum level | nih.gov |
| Azathioprine | Decreased excretion rate | Higher serum level | nih.gov |
| Azelaic acid | Decreased excretion rate | Higher serum level | nih.gov |
| Aztreonam | Decreased excretion rate | Higher serum level | nih.gov |
| Baclofen | Decreased excretion rate | Higher serum level | nih.gov |
| Bicisate | Decreased excretion rate | Higher serum level | nih.gov |
| Bismuth subgallate | Decreased excretion rate | Higher serum level | nih.gov |
| Bleomycin | Decreased excretion rate | Higher serum level | nih.gov |
| Brivaracetam | Decreased excretion rate | Higher serum level | nih.gov |
| Bromazepam | Decreased excretion rate | Higher serum level | nih.gov |
| Methotrexate | Reduced renal blood flow | Increased serum levels, delayed elimination | invivochem.comwikidata.orgebi.ac.uk |
Pharmacodynamic Drug Interactions with this compound
Pharmacodynamic drug interactions occur when two or more drugs have additive, synergistic, or opposing pharmacological effects, often at the receptor level or through their respective mechanisms of action invivochem.commims.com. This compound, as a COX-2 inhibitor with some COX-1 inhibitory activity, can participate in several pharmacodynamic interactions.
Concomitant use of this compound with other medications that inhibit COX-2, such as other NSAIDs or selective COX-2 inhibitors, should generally be approached with caution due to the potential for additive pharmacological effects and an increased risk of adverse reactions scribd.com.
Specific pharmacodynamic interactions include:
Anticoagulants and Antiplatelet Drugs: this compound can increase the risk of bleeding and hemorrhage when co-administered with anticoagulants like Warfarin or antiplatelet drugs such as Aspirin nih.govscribd.com. This is due to their combined effects on hemostasis.
Antihypertensive Medications: this compound may diminish the effectiveness of various antihypertensive drugs, including Angiotensin-Converting Enzyme (ACE) inhibitors, diuretics (e.g., Bumetanide, Etacrynic acid), and beta-blockers (e.g., Alprenolol, Atenolol, Bisoprolol, Bethanidine, Bretylium). This can potentially lead to elevated blood pressure or a reduction in the desired antihypertensive activity nih.govscribd.com.
Lithium: NSAIDs, including this compound, can increase serum lithium levels, thereby raising the risk of lithium toxicity scribd.com.
Ethanol: The co-administration of this compound with Ethanol can increase the risk or severity of gastrointestinal irritation nih.gov.
Ethosuximide: Concurrent use of this compound with Ethosuximide may increase the risk or severity of hyperkalemia nih.gov.
Nephrotoxic Agents: Combining this compound with other nephrotoxic agents, such as Atazanavir or Bacitracin, can increase the risk or severity of nephrotoxicity nih.govacs.org.
Other NSAIDs: The risk or severity of adverse effects can be increased when this compound is combined with other NSAIDs, including Aceclofenac, Acemetacin, Antipyrine, Antrafenine, Azapropazone, Balsalazide, Bendazac, Benorilate, Benoxaprofen, Bromfenac, Bufexamac, Bumadizone, Etodolac, Etofenamate, Etoricoxib, Pranoprofen, Tepoxalin, and Tolfenamic acid nih.govacs.org.
The table below outlines key pharmacodynamic drug interactions with this compound:
| Interacting Drug Class/Drug | Effect of Interaction | Source |
| Other COX-2 Inhibitors/NSAIDs | Increased risk of additive side effects | scribd.com |
| Anticoagulants (e.g., Warfarin) | Increased risk of bleeding and hemorrhage | nih.govscribd.com |
| Antiplatelet Drugs (e.g., Aspirin) | Increased risk of bleeding and hemorrhage | scribd.com |
| Antihypertensive Medications (e.g., ACE inhibitors, Diuretics, Beta-blockers) | Reduced effectiveness of antihypertensive drugs, potentially leading to elevated blood pressure | nih.govscribd.com |
| Lithium | Increased lithium levels, heightened risk of toxicity | scribd.com |
| Ethanol | Increased risk/severity of gastrointestinal irritation | nih.gov |
| Ethosuximide | Increased risk/severity of hyperkalemia | nih.gov |
| Nephrotoxic Agents (e.g., Atazanavir, Bacitracin) | Increased risk/severity of nephrotoxicity | nih.govacs.org |
| Other NSAIDs (e.g., Aceclofenac, Antrafenine) | Increased risk/severity of adverse effects | nih.govacs.org |
Research on this compound in Combination Therapies
This compound, as an NSAID, is primarily utilized for its analgesic and anti-inflammatory properties in conditions such as muscle and joint pain nih.govwikipedia.orgwikipedia.org. In clinical practice, NSAIDs are frequently employed in combination therapies, particularly in the management of chronic inflammatory diseases.
For instance, in patients with psoriatic arthritis (PsA) experiencing peripheral joint arthritis, NSAIDs, including this compound, may be indicated as short-term add-on treatment for pain control, especially during disease flares nih.gov. While direct studies specifically demonstrating the superiority of NSAID-DMARD (Disease-Modifying Antirheumatic Drug) combinations over DMARD monotherapy for pain control in PsA are not extensively detailed, research has shown that NSAIDs like Celecoxib (B62257) can be effective in controlling articular flares in PsA patients, even when concomitant DMARD treatment is ongoing nih.gov.
The broader concept of combination therapy in rheumatology, particularly with DMARDs, is well-established. DMARDs such as Methotrexate are often combined with other conventional or biological DMARDs to enhance therapeutic efficacy and achieve better disease control in conditions like rheumatoid arthritis wikidata.orgfishersci.camims.com. The rationale behind combination therapies often involves leveraging different mechanisms of action to achieve a more comprehensive therapeutic effect, potentially allowing for lower doses of individual agents and thereby reducing the risk of specific adverse effects scribd.com. Furthermore, the development of single-tablet combination therapies has shown promise in improving patient adherence and persistence to treatment regimens, which can lead to better clinical and economic outcomes wikidata.org.
While the provided information highlights this compound's role as an NSAID and the general principles of NSAID use in combination with DMARDs, specific detailed research findings on this compound in particular combination therapies, beyond its classification as an NSAID, are not extensively elaborated. The focus remains on its general interactions as a member of the NSAID class.
Challenges and Future Directions in Epirizole Research
Current Status and Limitations of Epirizole Research
This compound is recognized as an oral nonsteroidal anti-inflammatory drug (NSAID) primarily indicated for muscle and joint pain. nih.govdrugbank.com Research has explored its utility in managing conditions such as arthritis, with ongoing studies examining its broader applications. patsnap.com As a small molecule drug, this compound has progressed to a maximum of Phase II clinical trials. nih.gov While initial findings have been promising, researchers are actively working to understand its complete therapeutic scope and any inherent limitations. patsnap.com this compound's mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is crucial in mediating inflammation and pain. This selective inhibition may offer an advantage by potentially reducing side effects associated with non-selective NSAIDs. patsnap.com
Despite its promise, limitations in this compound research persist. For instance, a comprehensive understanding of the precise mechanisms of action for pyrimidine (B1678525) derivatives, a class to which this compound belongs, often requires further investigation even after initial molecular docking, Western blot, and quantitative polymerase chain reaction (qPCR) studies. nih.gov More broadly, for NSAIDs as a class, there remains a paucity of evidence regarding their role in preventing major cardiovascular events following ischemic stroke or transient ischemic attack (TIA), underscoring the need for additional randomized controlled trials in this area. sci-hub.se
Unexplored Research Avenues and Potential Applications
Beyond its established anti-inflammatory applications, this compound presents several promising, yet largely unexplored, research avenues. Ongoing studies are actively investigating its broader therapeutic applications beyond arthritis. patsnap.com As a compound containing a pyrazole (B372694) scaffold, this compound is part of a chemical class known for diverse biological activities, including potential anticancer, antimicrobial, anticonvulsant, antioxidant, and analgesic effects, suggesting a wide spectrum for future therapeutic exploration. researchgate.net
Computational studies have provided insights into this compound's capacity to cross the blood-brain barrier (BBB) and exert activity within the central nervous system (CNS). tandfonline.com This finding opens new possibilities for its application in neurological disorders, particularly those involving neuroinflammation. tandfonline.com Furthermore, this compound was identified as a cyclooxygenase inhibitor in a data-driven approach to repurpose FDA-approved drugs for COVID-19, indicating its potential relevance in antiviral research or in modulating inflammatory responses associated with viral infections. nih.gov The ability of pyrimidine derivatives to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), chemokines, and cytokines further expands the scope for investigating this compound's comprehensive anti-inflammatory potential. nih.gov
Advanced Methodologies in this compound Research
Advancements in scientific methodologies are crucial for deepening the understanding of this compound and expanding its therapeutic utility.
Genetic studies and gene expression profiling are powerful tools that enable the simultaneous measurement of the activity of thousands of genes, providing a holistic view of cellular function and responses to therapeutic interventions. wikipedia.orgthermofisher.com This approach is instrumental in elucidating a drug's mechanism of action and assessing its potential toxicity by observing changes in gene expression levels. wikipedia.org this compound has been implicated in a "transcriptome-based drug discovery paradigm" aimed at neurodevelopmental disorders. nih.gov This methodology seeks to identify compounds, including this compound, capable of reversing specific gene expression signatures associated with disease states, thereby facilitating targeted therapeutic development. nih.gov Gene expression profiling also serves as an ideal platform for unraveling the intricate mechanisms of drug action in complex conditions such as drug addiction. biomolther.org
Immunological assays are fundamental for evaluating the anti-inflammatory properties of compounds like this compound, which functions as a selective cyclooxygenase-2 (COX-2) inhibitor. patsnap.com Research on related pyrimidine derivatives has utilized in vitro COX inhibition assays to quantify their inhibitory potency against COX enzymes. nih.gov Furthermore, studies investigating the anti-inflammatory efficacy of morpholinopyrimidine derivatives, a class chemically related to this compound, have employed the Griess assay to measure the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov These studies often integrate immunological assays with molecular docking, Western blot, and qPCR to provide a comprehensive understanding of the compounds' mechanisms of action at both protein and gene expression levels within immune responses. nih.gov
Nanotechnology offers innovative solutions for drug delivery, particularly in overcoming biological barriers like the blood-brain barrier (BBB) and enhancing drug targeting and efficacy. nih.gov While direct applications of this compound within nanotechnology are an evolving area, this compound has been identified as a bioactive agent that can be incorporated into polymer gel nanoparticle networks. googleapis.comgoogle.com This integration could potentially optimize its delivery for various applications, including wound dressing, by enabling controlled release and improving bioavailability. googleapis.com The broader field of nanomaterials holds significant promise across material science, chemistry, and biotechnology, providing a fertile ground for developing novel this compound formulations with enhanced therapeutic profiles. researchgate.net
Q & A
Q. What are the defining structural features of Epirizole, and how do they influence its pharmacological activity?
this compound (4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine) features a pyrimidine ring substituted with methoxy and methyl groups, along with a pyrazole moiety. Its methoxy groups enhance lipophilicity, potentially improving blood-brain barrier penetration, while the pyrazole ring may contribute to anti-inflammatory activity by modulating cyclooxygenase (COX) pathways . Structural analogs like Lonazolac and Betazole show how substituent variations alter biological targets, suggesting structure-activity relationship (SAR) studies as a key methodology for optimizing this compound derivatives .
Q. What standard analytical methods are recommended for quantifying this compound purity and solubility in preclinical studies?
High-performance liquid chromatography (HPLC) with UV detection is commonly used for purity assessment, while solubility tests in polar (e.g., water) and nonpolar solvents (e.g., ethanol) are conducted under controlled pH and temperature. System suitability testing, including retention time reproducibility and peak symmetry, ensures method robustness . Researchers should adhere to pharmacopeial guidelines for validation parameters (linearity, accuracy, precision) .
Q. How can researchers synthesize this compound derivatives, and what purification challenges are anticipated?
this compound derivatives are typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, introducing substituents to the pyrimidine ring may require protecting-group strategies to prevent side reactions. Purification challenges include isolating stereoisomers or eliminating byproducts; techniques like column chromatography or recrystallization in ethanol/water mixtures are recommended. Yield optimization should be tracked using mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .
Advanced Research Questions
Q. How can transcriptomic profiling elucidate this compound’s mechanism of action in neural cells?
Single-cell RNA sequencing (scRNA-seq) of primary cortical neurons treated with this compound revealed orthogonal gene expression signatures compared to other CNS-active compounds (e.g., carbamazepine). Clustering analysis (e.g., affinity propagation) identified pathways like neuroinflammation and synaptic plasticity. Researchers should design dose-response studies at physiologically relevant concentrations (e.g., maximum serum levels) and integrate data with tools like Gene Ontology (GO) enrichment to map target pathways .
Q. What methodological frameworks address contradictions in this compound’s anti-inflammatory efficacy across preclinical models?
Contradictions in efficacy (e.g., variable outcomes in rheumatoid arthritis vs. psoriasis models) may stem from species-specific pharmacokinetics or off-target effects. Researchers should apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Comparative studies using knockout animal models or siRNA silencing can isolate target pathways (e.g., COX-1 vs. COX-2 inhibition). Meta-analyses of existing datasets (e.g., L1000 LINCS) may resolve discrepancies .
Q. How can the PICOT framework optimize clinical trial design for this compound in neurodevelopmental disorders?
Using PICOT (Population, Intervention, Comparison, Outcome, Time), researchers might structure a question such as:
- P : Children with autism spectrum disorder (ASD);
- I : this compound (10 mg/kg/day);
- C : Placebo or standard therapy (e.g., risperidone);
- O : Reduction in repetitive behaviors (measured via ADOS-2);
- T : 12-week trial. This framework ensures clarity in endpoints and statistical power calculations. Blinding protocols and stratification by genetic biomarkers (e.g., SHANK3 mutations) enhance rigor .
Q. What experimental strategies validate this compound’s cross-species efficacy, particularly in veterinary applications?
Comparative pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents and companion animals (e.g., dogs with osteoarthritis) can identify species-specific metabolic pathways. Microdialysis in target tissues (e.g., synovial fluid) quantifies drug concentrations, while RNA-seq of peripheral blood mononuclear cells (PBMCs) tracks immune response modulation. Cross-reactivity assays for COX isoforms across species are critical .
Methodological Considerations
Q. How should researchers handle batch-to-batch variability in this compound synthesis during large-scale studies?
Implement quality-by-design (QbD) principles:
- Use design-of-experiments (DoE) to optimize reaction conditions (temperature, catalyst ratio).
- Track impurities via HPLC-MS and establish acceptance criteria (e.g., ≤0.1% by area).
- Validate stability under accelerated storage conditions (40°C/75% RH for 6 months) .
Q. What bioinformatics tools are recommended for analyzing this compound-induced gene expression changes?
- Clustering : Affinity propagation or hierarchical clustering to group compounds with similar transcriptomic profiles.
- Pathway Analysis : Ingenuity Pathway Analysis (IPA) or DAVID for functional annotation.
- Data Integration : Cross-reference with Connectivity Map (CMap) to predict novel indications .
Q. How can researchers mitigate bias in preclinical studies evaluating this compound’s neuroprotective effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
